Methyl 3-amino-2-(oxan-4-yl)propanoate
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Overview
Description
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of a tetrahydropyran ring, an amino group, and a methyl ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the reaction of tetrahydropyran derivatives with amino acids or their esters. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between tertiary 1,4- and 1,5-diols and tetrahydropyran derivatives . This reaction is carried out at room temperature and yields the desired product with high stereoselectivity.
Industrial Production Methods
In industrial settings, the production of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate may involve large-scale synthesis using similar catalytic processes. The use of lanthanide triflates as catalysts in room temperature ionic liquids (RTILs) has been reported to produce high yields of the compound . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate
- 2-Amino-3-cyano-4H-chromenes
- Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives
Uniqueness
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to its specific structural features, such as the position of the amino group and the tetrahydropyran ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Methyl 3-amino-2-(oxan-4-yl)propanoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
- Structural Features : The compound contains an oxane ring and an amino group, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, potentially through inhibition of specific enzymes involved in peptidoglycan biosynthesis.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines, such as HeLa and MCF-7. The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase, mediated by the activation of caspases.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity.
- Receptor Binding : The oxane structure enhances binding affinity to various receptors, potentially modulating signaling pathways involved in cell growth and survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This suggests potential for development as an antimicrobial agent.
- Cancer Cell Studies : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, indicating significant anticancer potential.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-amino-2-methylpropanoate | C5H11NO2 | Simpler structure; fewer functional groups |
Methyl 3-amino-2-(oxan-3-ylmethyl)propanoate | C10H18N2O3 | Different oxane structure; potential for different reactivity |
Methyl 4-amino-3-(oxan-4-ylmethyl)butanoate | C10H19NO3 | Variation in chain length; may affect biological activity |
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 3-amino-2-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
PPSCZQNAABSBIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)C1CCOCC1 |
Origin of Product |
United States |
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